molecular formula C16H17N3S2 B2385527 4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 525581-96-8

4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2385527
CAS No.: 525581-96-8
M. Wt: 315.45
InChI Key: XMBZXGPMOUAFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 525581-96-8) is a synthetic 1,2,4-triazole derivative of significant interest in material science and pharmaceutical research. With a molecular formula of C16H17N3S2 and a molecular weight of 315.46 g/mol, this compound is a key intermediate for developing novel substances. This compound serves as a crucial precursor in corrosion science. Research indicates that structurally similar 1,2,4-triazole-thiol derivatives are effective corrosion inhibitors, with studies linking their performance to electronic parameters like a high fraction of transferred electrons that facilitate interaction with metal surfaces . Its value also extends to medicinal chemistry, where the 1,2,4-triazole core is a privileged scaffold known for a broad spectrum of pharmacological activities. Triazole derivatives are extensively investigated for their antifungal, antibacterial, and anticancer properties, with their mechanism often involving specific, targeted interactions with biological macromolecules . Furthermore, the structural features of this compound, particularly the conjugated system and heteroatoms, make it a candidate for developing advanced materials, such as electron-transport layers in organic light-emitting diodes (OLEDs), a application where similar triazole derivatives have proven effective . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-(4-butylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2/c1-2-3-5-12-7-9-13(10-8-12)19-15(17-18-16(19)20)14-6-4-11-21-14/h4,6-11H,2-3,5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBZXGPMOUAFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butylbenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a suitable cyclizing agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives, including 4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. For instance, research has shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Case Study:
A study focused on synthesizing novel triazole derivatives revealed that certain synthesized compounds displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were obtained through agar diffusion methods, illustrating the potential application of these compounds in treating infections caused by resistant strains .

Pharmaceutical Development

Triazoles are crucial in pharmaceutical chemistry due to their role as antifungal agents. The compound's ability to inhibit fungal cytochrome P450 enzymes makes it a candidate for developing new antifungal medications . Research has highlighted the structural modifications that can enhance the efficacy and selectivity of these compounds against specific fungal pathogens.

Table: Triazole Derivatives and Their Antifungal Activities

Compound NameActivityTarget Pathogen
4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiolModerateCandida albicans
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolHighAspergillus niger
5-(thiophen-2-yl)-triazole derivativesVariableVarious fungi

Agricultural Applications

Beyond pharmaceuticals, triazoles are also explored as fungicides in agriculture. Their ability to inhibit fungal growth can be harnessed for crop protection against fungal diseases. Research into the efficacy of these compounds as agricultural fungicides is ongoing, with promising results indicating their potential use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The triazole ring and thiophene moiety play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

4-(4-Methoxyphenyl) Derivatives

Compounds such as 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol () and its derivatives (e.g., 6l , 6m ) exhibit structural similarity but differ in substituent groups. Key comparisons include:

  • 6l : Contains a trifluoromethyl-furan substituent. Melting point: 125–128°C; 93% yield.
  • 6m : Features a pyridine-methylthio group. Melting point: 196–198°C; 92% yield.
  • 4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (): Substituted with a 2-methoxyphenyl group.

Coumarin-Triazole Hybrids

  • 4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one (): Synthesized in 75% yield via S-alkylation. Exhibits favorable ADMET properties (e.g., gastrointestinal absorption) and interacts with SARS-CoV-2 proteins (e.g., PLpro) .
  • Comparison : The target compound lacks the coumarin moiety, which in hybrids confers fluorescence properties and antiviral activity.

Pharmacological Activities

Anticancer Activity

  • Metal Complexes of Triazole-Thiols (): Complexes with pyridinyl and furan substituents showed moderate to significant inhibition of MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines.
  • Indole-Based Triazoles (): S-alkyl derivatives (e.g., U1–6 ) demonstrated potent Bcl-2 inhibition, a key target in apoptosis regulation.

Comparison : The thiophene and butylphenyl groups in the target compound may enhance interactions with hydrophobic enzyme pockets, though specific anticancer data are unavailable.

Antiviral Activity

  • 4-(Cyclopent-1-en-3-ylamino)-5-(arylhydrazinyl)-4H-1,2,4-triazole-3-thiols (): Compounds 12 and 16 exhibited potent inhibition of MERS-CoV helicase (nsp13).
  • Coumarin-Triazole Hybrid (): Showed binding affinity for SARS-CoV-2 PLpro (binding energy: −8.2 kcal/mol).

Comparison : The absence of hydrazine or coumarin moieties in the target compound may limit its antiviral scope unless modified.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Calculated) Key Substituents
Target Compound ~313.4* Not Reported ~4.1 4-Butylphenyl, Thiophen-2-yl
4-(2-Methoxyphenyl)-5-(thiophen-2-yl) analog () 289.38 Not Reported 3.2 2-Methoxyphenyl, Thiophen-2-yl
6l () 452.4 125–128 4.8 Trifluoromethyl-furan
4-Benzyl-5-(2-fluorophenyl) analog () 285.3 Not Reported 3.2 Benzyl, 2-Fluorophenyl

*Estimated based on structural analogs.

Biological Activity

4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and antifungal activities.

Chemical Structure and Properties

The compound features a triazole ring, a thiophene ring, and a butyl-substituted phenyl group. The presence of the thiol (-SH) group in the structure enhances its reactivity and biological activity.

PropertyValue
IUPAC Name4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC16H17N3S2
Molecular Weight325.45 g/mol
CAS Number525581-96-8

The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole moiety acts as a pharmacophore, facilitating interactions with enzymes and receptors through hydrogen bonding and dipole-dipole interactions. The thiol group can participate in redox reactions, further enhancing its biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, research demonstrated that derivatives of triazole-thiol compounds exhibited significant cytotoxicity against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

Case Study: Cytotoxicity Assay

In one study, the cytotoxic effects were evaluated using the MTT assay. The results indicated that the synthesized compounds showed higher selectivity towards cancer cells compared to normal cells:

CompoundCell LineIC50 (µM)
4-(4-butylphenyl)-5-(thiophen-2-yl)-triazoleMelanoma (IGR39)15
4-(4-butylphenyl)-5-(thiophen-2-yl)-triazoleBreast Cancer (MDA-MB-231)20
4-(4-butylphenyl)-5-(thiophen-2-yl)-triazolePancreatic Carcinoma (Panc-1)25

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains and fungi. The results suggested that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Applications in Medicinal Chemistry

Given its diverse biological activities, 4-(4-butylphenyl)-5-(thiophen-2-yl)-triazole-3-thiol is being explored for various applications in medicinal chemistry:

  • Anticancer Agents : Ongoing research aims to develop more potent derivatives for targeted cancer therapies.
  • Antimicrobial Agents : Its efficacy against resistant strains of bacteria makes it a candidate for new antibiotic development.
  • Fungicides : The antifungal properties suggest potential use in agricultural applications.

Q & A

Q. What are the optimized synthetic routes for 4-(4-butylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions starting from thiosemicarbazide precursors. Key steps include cyclization under reflux conditions (e.g., ethanol as solvent) and purification via recrystallization or column chromatography. Purity is ensured through elemental analysis (C, H, N, S), coupled with spectroscopic validation:
  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., butylphenyl protons at δ 0.8–1.6 ppm, thiophen protons at δ 6.8–7.5 ppm) .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and rule out side products .
    Reaction yields are optimized by controlling stoichiometry (1:1 molar ratio of precursors) and reaction time (6–8 hours under reflux) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize IR spectroscopy for thione (C=S) vs. thiol (S-H) tautomer identification:
  • Thione C=S stretch: ~1250–1300 cm⁻¹.
  • Thiol S-H stretch: ~2550–2600 cm⁻¹ (often absent due to tautomerism) .
    ¹H/¹³C-NMR resolves regiochemistry:
  • Triazole C-3 carbon (δ 150–160 ppm in ¹³C-NMR).
  • Thiophen C-2/C-5 carbons (δ 125–130 ppm) .
    X-ray crystallography (if crystalline) confirms molecular geometry and hydrogen bonding .

Advanced Research Questions

Q. How do quantum chemical calculations (e.g., DFT) enhance the understanding of this compound’s electronic structure and tautomeric behavior?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
  • Tautomer stability : Compare thione (triazole-3-thione) vs. thiol (triazole-3-thiol) forms via Gibbs free energy (ΔG). Thione is typically more stable by 2–5 kcal/mol .
  • HOMO-LUMO gaps : Predict reactivity (e.g., HOMO localized on thiophen, LUMO on triazole; gap ~4.5 eV) .
    Vibrational frequency calculations align with experimental IR data (mean deviation <5%) to validate tautomeric assignments .

Q. What methodological approaches are recommended to address discrepancies in reported biological activities of structurally similar triazole-thiol derivatives?

  • Methodological Answer : Resolve contradictions via:
  • Molecular docking : Screen against target proteins (e.g., enzymes, receptors) using AutoDock Vina. Compare binding affinities (ΔG values) and binding poses (e.g., hydrogen bonds with active-site residues) .
  • ADME profiling : Use SwissADME to assess bioavailability (e.g., Lipinski violations), clarifying why some derivatives fail in vivo despite in vitro activity .
  • Dose-response assays : Validate activity thresholds (IC₅₀/EC₅₀) across multiple cell lines to rule out assay-specific artifacts .

Q. What strategies are effective in designing derivatives of this compound to improve pharmacokinetic properties while maintaining bioactivity?

  • Methodological Answer :
  • S-Alkylation : Introduce alkyl chains (e.g., methyl, ethyl) at the thiol group to enhance metabolic stability. Monitor logP changes (increase by 1–2 units) via HPLC .
  • Hybridization : Attach bioactive fragments (e.g., fluorophenyl, pyridyl) via Mannich reactions. Assess cytotoxicity (MTT assays) and solubility (shake-flask method) .
  • Co-crystallization : Study protein-ligand complexes (PDB) to guide structure-based optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.